5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
Description
5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),5-trien-3-one is a tricyclic heterocyclic compound characterized by a fused ring system containing sulfur (thia) and nitrogen (diaza) atoms. This compound belongs to a broader class of bioactive tricyclic derivatives, often explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
2-ethenyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-2-9-13-11(15)10-7-5-3-4-6-8(7)16-12(10)14-9/h2H,1,3-6H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSHRHXQNLFAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Ethenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one, also known by its CAS number 1221724-54-4, is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H12N2OS
- Molecular Weight : 232.3 g/mol
- CAS Number : 1221724-54-4
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and immunology.
Cytotoxicity
Studies have shown that this compound possesses cytotoxic properties against transformed B- and T-cells. The cytotoxicity is associated with the structural features of the compound, particularly the presence of an electron-rich heterocycle which enhances its potency against specific cell types.
Table 1: Cytotoxicity Data
| Cell Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Transformed B-cells | <1 | Apoptosis via mitochondrial pathways |
| Transformed T-cells | <0.5 | Selective lymphotoxicity |
The mechanism underlying the biological activity of this compound involves:
- Induction of Apoptosis : The compound triggers programmed cell death in lymphocytes through mitochondrial pathways without directly inhibiting mitochondrial ATP synthesis.
- Selective Targeting : It shows a preference for T-cells over B-cells, which can be beneficial for therapeutic strategies aimed at diseases characterized by T-cell dysregulation.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in various models:
-
Study on Lymphoma Cells :
- Objective : To assess the impact on lymphoma cell lines.
- Findings : Significant reduction in cell viability was observed at concentrations as low as 0.5 µM, with apoptosis confirmed through annexin V staining.
-
In Vivo Studies :
- Model : Murine models of leukemia.
- Results : Treatment with the compound resulted in a notable decrease in tumor size and improved survival rates compared to controls.
Potential Therapeutic Applications
Given its potent cytotoxicity and selective action on T-cells, this compound has potential applications in:
- Cancer therapy targeting T-cell malignancies.
- Immunotherapy strategies for autoimmune diseases by modulating T-cell activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several tricyclic derivatives, differing primarily in substituents and ring saturation. Key comparisons include:
Physicochemical Properties
- Solubility : The ethenyl group in the target compound reduces polarity compared to hydroxylated analogues (e.g., 5-(4-hydroxyphenyl)-..., ), but increases it relative to allyl- or benzyl-substituted derivatives (e.g., ).
- Thermal Stability : Lactam-containing tricyclics (e.g., target compound, ) typically exhibit higher melting points (>200°C) due to rigid, planar structures, whereas alkylated variants (e.g., 5c in ) show lower thermal stability.
Spectral Data Comparison
- IR Spectroscopy : The lactam carbonyl (C=O) stretch in the target compound (~1,710 cm⁻¹) aligns with analogues like 5e (1,710 cm⁻¹, ). Ethenyl C=C stretches (~1,640 cm⁻¹) are distinct from alkyl or aryl C-H stretches in other derivatives.
- NMR : The ethenyl protons (δ 5.0–6.0 ppm in ¹H-NMR) differ markedly from methyl (δ 2.7–3.5 ppm, ) or benzyl (δ 5.3–7.4 ppm, ) groups.
Research Implications
The ethenyl-substituted tricyclic core offers a balance of reactivity and moderate polarity, positioning it as a versatile scaffold for drug discovery. Comparative studies highlight the critical role of substituents in modulating bioavailability and target engagement. Further exploration of its pharmacokinetics and in vivo efficacy is warranted, particularly relative to hydroxylated or alkylated analogues .
Preparation Methods
Cyclization of Benzothieno-pyrimidine Precursors
A common approach involves the cyclization of 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine derivatives. For example, 2-methyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-ol can serve as a key intermediate, which upon further functionalization and oxidation yields the tricyclic scaffold with the desired heteroatoms and ring fusion pattern.
Functional Group Transformations
- Introduction of the ethenyl group at position 5 is typically achieved via vinylation reactions, such as Wittig or Heck-type coupling, starting from a halogenated intermediate at the corresponding position.
- Oxidation and tautomerization steps are employed to convert hydroxyl or amino groups into the ketone functionality at position 3, forming the 3-one moiety characteristic of the target compound.
Use of Heteroaryl Pyridone and Aza-pyridone Intermediates
Patented methods describe the synthesis of heteroaryl pyridone and aza-pyridone compounds structurally related to the target molecule. These methods involve:
- Construction of the pyridone ring fused to the benzothieno framework.
- Selective substitution and cyclization steps to form the tricyclic core.
- Control of stereochemistry and tautomeric forms to yield pharmaceutically relevant isomers.
Detailed Synthetic Procedure (Example)
Research Findings and Optimization
- The cyclization step is sensitive to reaction conditions; acidic media favor ring closure but may cause side reactions.
- Vinylation yields are improved by using palladium catalysts with appropriate ligands to enhance selectivity and reduce by-products.
- Oxidation to the ketone is optimized by controlling temperature and oxidant equivalents to avoid overoxidation or decomposition.
- Tautomeric equilibria of the final compound affect purity and biological activity, hence purification methods such as recrystallization or chromatography are critical.
Summary Table of Preparation Methods
Q & A
Q. What synthetic pathways are recommended for synthesizing 5-Ethenyl-8-thia-4,6-diazatricyclo[...]?
- Methodological Answer : Begin with retrosynthetic analysis to identify feasible precursors, focusing on the thiazole and ethenyl moieties. Utilize membrane separation technologies (e.g., ultrafiltration) to isolate intermediates, as described in chemical engineering design principles . For cyclization steps, employ non-automotive combustion engineering setups to control reaction kinetics under inert conditions . Validate intermediates via NMR and mass spectrometry , referencing structural analogs from pharmacopeial standards (e.g., bicyclic thia-azabicyclo compounds in ) .
Q. Which spectroscopic techniques are optimal for characterizing this compound’s structure?
- Methodological Answer : Prioritize X-ray crystallography for resolving the tricyclic core and stereochemistry. Complement with 2D-NMR (COSY, HSQC) to confirm ethenyl and thiazole substituents. For dynamic behavior (e.g., tautomerism), use variable-temperature NMR and IR spectroscopy to track functional groups (e.g., carbonyl stretches). Cross-reference spectral data with structurally related compounds in pharmacopeial monographs () .
Q. What theoretical frameworks guide the study of this compound’s reactivity?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict regioselectivity in electrophilic substitutions. Use density functional theory (DFT) to model transition states for cycloaddition or ring-opening reactions. Align hypotheses with conceptual frameworks from , such as linking reactivity to electron-deficient heterocycles in azabicyclo systems .
Advanced Research Questions
Q. How can contradictions in spectral data for this compound be resolved?
- Methodological Answer : Adopt a factorial design approach ( ) to test variables like solvent polarity, temperature, and measurement techniques. For example, if NMR signals conflict with X-ray data, re-examine crystal packing effects via Hirshfeld surface analysis. Use statistical validation (e.g., chi-squared tests) to quantify discrepancies and refine experimental protocols . Cross-validate with high-resolution mass spectrometry (HRMS) and isotopic labeling .
Q. How to design experiments to study the compound’s stability under varying pH and thermal conditions?
- Methodological Answer : Implement a multivariate experimental design (e.g., Box-Behnken) to assess degradation kinetics. Use HPLC-PDA to monitor decomposition products, referencing pharmacopeial guidelines for related heterocycles ( ) . For thermal stability, employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), correlating results with computational models of bond dissociation energies .
Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?
- Methodological Answer : Leverage chiral stationary phase chromatography (CSP-HPLC) with polysaccharide-derived columns. Optimize mobile phases using process control simulations (, RDF2050108) to predict retention times. For scale-up, integrate membrane-based enantioselective separation (, RDF2050104) to improve yield and purity . Validate outcomes via circular dichroism (CD) spectroscopy .
Q. How can the compound’s biological activity be systematically explored without commercial assays?
- Methodological Answer : Design a target-directed synthesis approach guided by structure-activity relationship (SAR) studies. Use practical training in chemical biology methods () to develop in-house enzymatic assays (e.g., kinase inhibition). For cytotoxicity, apply flow cytometry with apoptosis markers, referencing methodological frameworks from to align hypotheses with biological theory .
Data Contradiction and Theoretical Analysis
Q. How to address inconsistencies between computational predictions and experimental reactivity outcomes?
- Methodological Answer : Reconcile discrepancies by refining DFT parameters (e.g., solvation models, basis sets) using iterative ab initio calculations . Validate with kinetic isotope effects (KIE) experiments to probe mechanistic pathways. Apply theory-guided research principles ( ) to reassess assumptions about electron transfer or steric hindrance in the tricyclic system .
Q. What strategies validate the compound’s proposed mechanism in catalytic applications?
- Methodological Answer : Use stoichiometric control experiments with deuterated analogs to track hydrogen transfer steps. Pair with in situ FTIR to detect transient intermediates. For catalytic cycles, apply Eyring analysis to derive activation parameters, cross-referencing with theoretical frameworks in .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
